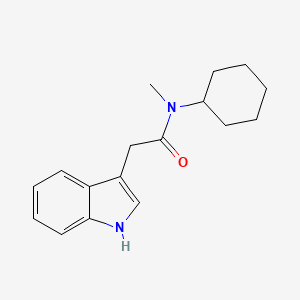![molecular formula C12H15BrN2O2 B7480979 2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide](/img/structure/B7480979.png)
2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide is an organic compound characterized by the presence of a bromophenyl group, a formamido group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide typically involves the reaction of 4-bromoaniline with isopropyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with formic acid to yield the final product. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The formamido group can be oxidized to form corresponding carboxylic acids or reduced to amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential therapeutic targets.
作用機序
The mechanism of action of 2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the formamido and acetamide groups can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)acetamide: Lacks the formamido group, resulting in different reactivity and biological activity.
N-(propan-2-yl)acetamide: Lacks the bromophenyl group, affecting its binding properties and applications.
4-bromoaniline: Lacks both the formamido and acetamide groups, leading to distinct chemical behavior and uses.
Uniqueness
2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the bromophenyl group enhances its potential for substitution reactions, while the formamido and acetamide groups provide additional sites for interaction with biological targets.
特性
IUPAC Name |
4-bromo-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-8(2)15-11(16)7-14-12(17)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDXOTWRCCGPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CNC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B7480902.png)
![1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7480926.png)

![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7480935.png)



![N,N-dimethyl-4-[[2-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]acetyl]amino]benzamide](/img/structure/B7480953.png)
![N-(5-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7480962.png)
![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B7480971.png)
![[1-(4-Nitrophenyl)-2-oxo-2-phenylethyl] acetate](/img/structure/B7480977.png)
![Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7480985.png)

